Methyl (3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate
Description
Methyl (3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate (CAS: 921864-63-3) is a heterocyclic compound featuring a benzo[b][1,4]oxazepine core fused with a carbamate functional group. The molecule is characterized by a seven-membered oxazepine ring substituted with 3,3-dimethyl, 4-oxo, and 5-propyl groups, along with a methyl carbamate moiety at the 7-position. Safety guidelines highlight precautions such as avoiding heat sources (P210) and ensuring proper handling (P201, P202) .
Properties
IUPAC Name |
methyl N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-5-8-18-12-9-11(17-15(20)21-4)6-7-13(12)22-10-16(2,3)14(18)19/h6-7,9H,5,8,10H2,1-4H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTJWLRYIUMUCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)NC(=O)OC)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
(S)-tert-butyl (5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate
The tert-butyl carbamate at the 3-position contrasts with the methyl carbamate at the 7-position in the target molecule. The molecular weight (292.33 g/mol) is lower than the estimated weight of the target compound, which likely exceeds 300 g/mol due to the bulkier propyl substituent .
O-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl) hydroxylamine
The absence of the oxazepine ring and carbamate group limits direct functional comparison, but its NMR data (δ 6.75–6.81 ppm for aromatic protons) provide a benchmark for aromatic substitution patterns in related heterocycles .
Carbamate-Containing Compounds
Thiazol-5-ylmethyl Carbamates
Thiazolylmethyl carbamates (e.g., compounds in Pharmacopeial Forum PF 43(1)) incorporate a thiazole ring instead of a benzo-oxazepine system. The thiazole group enhances electronic complexity and may influence binding affinity in medicinal contexts, a feature absent in the target compound .
Pesticide Carbamates (e.g., XMC, Methiocarb)
Simpler carbamates like XMC (3,5-dimethylphenyl methylcarbamate) and methiocarb lack fused heterocyclic systems. Their molecular weights (<250 g/mol) are significantly lower, reflecting their use as agrochemicals rather than pharmaceuticals.
Physicochemical and Conformational Analysis
Ring Puckering and Conformational Flexibility
The benzo-oxazepine ring’s puckering, as defined by Cremer and Pople’s coordinates, influences conformational stability.
Data Tables
Table 1. Structural and Physicochemical Comparison
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